molecular formula C14H12BrNO2 B1203554 8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide CAS No. 21852-25-5

8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide

Cat. No.: B1203554
CAS No.: 21852-25-5
M. Wt: 306.15 g/mol
InChI Key: DWNIXHARVTYMBF-UHFFFAOYSA-N
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Description

8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide is a chemical compound known for its unique structure and properties It is a derivative of benzoquinolizinium, characterized by the presence of hydroxyl groups at the 8 and 9 positions and a methyl group at the 7 position The bromide ion is associated with the quinolizinium cation, forming a salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzoquinolizinium precursor.

    Hydroxylation: Introduction of hydroxyl groups at the 8 and 9 positions can be achieved through hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Methylation: The methyl group at the 7 position is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate.

    Formation of Bromide Salt: The final step involves the formation of the bromide salt by reacting the quinolizinium cation with a bromide source, such as hydrobromic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives with reduced quinolizinium rings.

    Substitution: Various substituted quinolizinium compounds depending on the nucleophile used.

Scientific Research Applications

8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and the quinolizinium ring play crucial roles in its binding and activity. The compound can interfere with enzymatic reactions, such as hydroxylation, and affect cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, chloride
  • 8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, iodide
  • 8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, sulfate

Uniqueness

8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide is unique due to its specific bromide ion, which can influence its solubility, reactivity, and biological activity compared to its chloride, iodide, and sulfate counterparts. The presence of the bromide ion can also affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.

Properties

CAS No.

21852-25-5

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

7-methylbenzo[b]quinolizin-5-ium-8,9-diol;bromide

InChI

InChI=1S/C14H11NO2.BrH/c1-9-12-8-15-5-3-2-4-11(15)6-10(12)7-13(16)14(9)17;/h2-8,17H,1H3;1H

InChI Key

DWNIXHARVTYMBF-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC2=CC3=CC=CC=[N+]3C=C12)O)O.[Br-]

Canonical SMILES

CC1=C(C(=CC2=CC3=CC=CC=[N+]3C=C12)O)O.[Br-]

Synonyms

GPA 1734
GPA-1734

Origin of Product

United States

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